

Comparative study of spiro[chroman-2,1'-cyclobutan]-4-amine and other spirochromans

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Compound of Interest

Spiro[chroman-2,1'-cyclobutan]-4amine

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A Comparative Analysis of Spirochromans in Drug Discovery

In the landscape of medicinal chemistry, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality and structural rigidity, which can lead to improved potency and selectivity for biological targets.[1] Among these, spirochromans represent a versatile class of compounds with a wide array of documented biological activities. This guide provides a comparative overview of various spirochroman derivatives, with a particular focus on their anticancer, antimalarial, antimicrobial, antioxidant, and G protein-coupled receptor 119 (GPR119) agonist activities. While specific data on **spiro[chroman-2,1'-cyclobutan]-4-amine** is not readily available in the reviewed literature, this guide will focus on structurally related spirochromans to provide a valuable comparative context for researchers and drug development professionals.

Comparative Biological Activities of Spirochromans

The biological activity of spirochromans is significantly influenced by the nature of the spirocyclic ring and substitutions on the chroman core. The following tables summarize the quantitative data for various spirochroman derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Spirochromanone Derivatives



Compound ID	Spiro Ring	Modificatio ns	Cell Line	IC50 (μM)	Reference
Csp 12	Piperidine	N-benzyl	MCF-7 (Breast)	4.34	[2]
B16F10 (Melanoma)	Not specified	[2]			
Csp 18	Piperidine	N-(4- fluorobenzyl)	MCF-7 (Breast)	Not specified	[2]
B16F10 (Melanoma)	Not specified	[2]			
B-16	Indane	Pyrazolyl substitution	22Rv1 (Prostate)	0.096	[3]

Table 2: Antimalarial Activity of Spirocyclic Chromanes

Compound ID	Spiro Ring	Modificatio ns	P. falciparum Strain	IC50 (nM)	Reference
Spirochroma n-4-one 1	Not specified	Not specified	Dd2 (Chloroquine- resistant)	Promising activity	[4]
3D7 (Chloroquine- sensitive)	Promising activity	[4]			

Table 3: Antimicrobial and Antioxidant Activity of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones



Compound Diastereomer	Gram-Positive Bacteria (MIC, µg/mL)	Gram-Negative Bacteria (MIC, µg/mL)	Antioxidant Activity (IC50, µg/mL)	Reference
(2S,4R,6'R*)	Down to 2	Down to 2	Not specified	[5]
Vicinal bisphenol derivatives	Not specified	Not specified	12.5	[5]

Table 4: GPR119 Agonist Activity of Spiro[chromane-2,4'-piperidine] Derivatives

Compound ID	Modifications	EC50 (nM)	Emax (%)	Reference
11	Linker-to-tail conformational restriction	369	82	[6]
(R)-29	Terminal benzyl- type bulky substituent	54	181	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cancer cells (e.g., MCF-7, B16F10) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[7]
- Compound Treatment: The cells are then treated with various concentrations of the test spirochroman compounds and incubated for a further 48-72 hours.[7]



- MTT Addition: After the incubation period, the medium is removed, and 100 μL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.[7]
- Formazan Solubilization: The MTT solution is removed, and 100 μ L of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)

This assay measures the proliferation of Plasmodium falciparum in red blood cells.

- Parasite Culture:P. falciparum strains (e.g., Dd2, 3D7) are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.[8]
- Compound Preparation: Test compounds are serially diluted in 96-well plates.
- Assay Initiation: Asynchronous parasite cultures (0.5% parasitemia, 2.5% hematocrit) are added to the wells containing the test compounds and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[8]
- Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well.
- Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
- Data Analysis: The fluorescence intensity, which correlates with the amount of parasitic DNA, is used to determine the IC50 value.



Antimicrobial Activity Assay (Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[9]

- Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).[9]
- Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing broth.
- Inoculation: Each well is inoculated with the standardized microorganism suspension.
- Incubation: The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at an appropriate temperature.[10]
- MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

- Sample Preparation: Different concentrations of the test compounds are prepared in a suitable solvent (e.g., methanol).
- Reaction Mixture: An aliquot of each sample concentration is mixed with a methanolic solution of DPPH.[6]
- Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
- Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. Ascorbic acid is often used as a positive control.[6]



Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

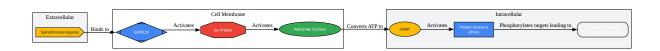
GPR119 Agonist Activity Assay (cAMP Assay)

This assay measures the activation of GPR119 by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

- Cell Culture: A cell line stably expressing GPR119 (e.g., HEK293 cells) is cultured in a suitable medium.[11]
- Compound Treatment: Cells are seeded in 96-well plates and then treated with various concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.
- Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
- Data Analysis: The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum effect of the compound) are determined from the dose-response curve.

Visualizations

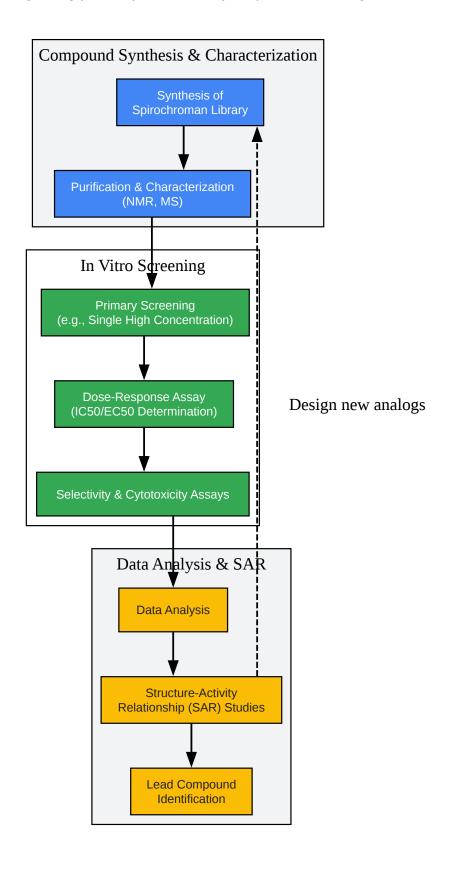
The following diagrams illustrate key concepts and workflows relevant to the study of spirochromans.





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Caption: GPR119 signaling pathway activated by a spirochroman agonist.





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Caption: A typical experimental workflow for the discovery of bioactive spirochromans.

In conclusion, spirochromans are a promising class of heterocyclic compounds with a diverse range of biological activities. The data presented herein highlights the potential of spiro[chromane-2,4'-piperidine] and spiro[chromane-2,4'-pyrimidine] derivatives in various therapeutic areas. Further research, including the synthesis and evaluation of novel derivatives such as **spiro[chroman-2,1'-cyclobutan]-4-amine**, is warranted to fully explore the therapeutic potential of this chemical scaffold. The provided experimental protocols and diagrams serve as a valuable resource for researchers in the field of drug discovery and development.

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